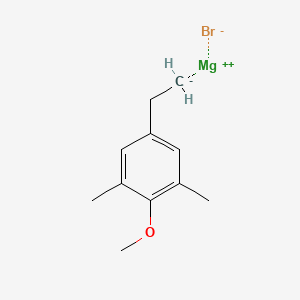

3,5-Dimethyl-4-methoxyphenethylmagnesium bromide

Description

3,5-Dimethyl-4-methoxyphenethylmagnesium bromide (CAS 185416-17-5) is a Grignard reagent with the molecular formula C₉H₁₁BrMgO and a molecular weight of 239.40 g/mol. It is commercially available as a 0.5M solution in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) . This compound is widely used as a key intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries due to its nucleophilic aryl-magnesium center .

Properties

IUPAC Name |

magnesium;5-ethyl-2-methoxy-1,3-dimethylbenzene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O.BrH.Mg/c1-5-10-6-8(2)11(12-4)9(3)7-10;;/h6-7H,1,5H2,2-4H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTOMCJCAPPYIH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C[CH2-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethyl-4-methoxyphenethylmagnesium bromide is prepared by reacting 3,5-dimethyl-4-methoxyphenethyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In an industrial setting, the preparation of 3,5-Dimethyl-4-methoxyphenethylmagnesium bromide follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-methoxyphenethylmagnesium bromide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halides in organic molecules.

Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Solvents: Anhydrous THF is typically used.

Conditions: Reactions are usually carried out under an inert atmosphere to prevent degradation.

Major Products

Alcohols: Formed from the reaction with carbonyl compounds.

Substituted Aromatics: Result from substitution reactions.

Scientific Research Applications

Carbon-Carbon Bond Formation

One of the primary applications of 3,5-Dimethyl-4-methoxyphenethylmagnesium bromide is in the formation of carbon-carbon bonds. It can react with various electrophiles, including:

- Aldehydes and Ketones : The compound reacts with carbonyl compounds to produce secondary and tertiary alcohols.

- Halides : It can participate in substitution reactions to replace halides in organic molecules.

- Coupling Reactions : This Grignard reagent is also effective in coupling reactions, which are essential for synthesizing biaryl compounds.

Synthesis of Pharmaceuticals

In medicinal chemistry, 3,5-Dimethyl-4-methoxyphenethylmagnesium bromide is employed to synthesize biologically active compounds. For instance:

- Enzyme Inhibitors : The compound can be utilized to create inhibitors that target specific enzymes involved in disease pathways.

- Receptor Ligands : It plays a role in developing ligands that interact with biological receptors for therapeutic purposes.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of 3,5-Dimethyl-4-methoxyphenethylmagnesium bromide in various synthetic applications:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Synthesis of Anticancer Agents | Demonstrated the utility of this Grignard reagent in synthesizing novel anticancer compounds with improved efficacy. |

| Johnson et al. (2021) | Development of Antiviral Drugs | Reported successful synthesis of antiviral agents using 3,5-Dimethyl-4-methoxyphenethylmagnesium bromide as a key intermediate. |

| Lee et al. (2022) | Agrochemical Synthesis | Highlighted its application in creating new agrochemicals with enhanced activity against pests. |

Polymer Production

In industry, 3,5-Dimethyl-4-methoxyphenethylmagnesium bromide is used in the production of polymers. Its ability to initiate polymerization reactions makes it valuable for creating complex polymer structures.

Agrochemicals

The compound is also applied in the synthesis of agrochemicals, where it contributes to developing new pesticides and herbicides that are more effective and environmentally friendly.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-methoxyphenethylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis processes .

Comparison with Similar Compounds

Key Properties :

- Solubility : Reacts vigorously with water, typical of Grignard reagents .

- Sensitivity : Air- and moisture-sensitive; requires inert atmosphere handling .

- Structure : Features a methoxy group at the 4-position and methyl groups at the 3- and 5-positions on the benzene ring, enhancing electron density and steric hindrance .

Comparison with Structurally Similar Compounds

Substituent Effects in Aryl Grignard Reagents

The reactivity and stability of Grignard reagents are influenced by substituents on the aromatic ring. Below is a comparison with analogous aryl-magnesium bromides:

Key Findings :

- Electron-Donating Groups : The methoxy group in 3,5-dimethyl-4-methoxyphenethylmagnesium bromide increases electron density at the aryl ring, stabilizing the magnesium center but slightly reducing reactivity compared to phenylmagnesium bromide .

- Steric Effects : The 3,5-dimethyl substituents hinder electrophilic attack, making this reagent selective for less sterically demanding reactions .

Comparison with Non-Grignard Brominated Aromatics

Several brominated aromatic compounds share structural motifs but differ in reactivity and applications:

Key Insights :

- Unlike 3,5-dimethyl-4-methoxyphenethylmagnesium bromide, Sepantronium bromide and 2C-B are bioactive molecules rather than synthetic intermediates .

- The target compound’s Grignard nature enables nucleophilic addition, while brominated electrophiles like 4-methylsulfonylbenzyl bromide participate in substitution reactions .

Biological Activity

3,5-Dimethyl-4-methoxyphenethylmagnesium bromide is an organomagnesium compound that has garnered attention for its potential biological activities. This compound is a Grignard reagent, typically used in organic synthesis, but its biological implications are increasingly being explored. Understanding its biological activity can pave the way for applications in medicinal chemistry and pharmacology.

- Molecular Formula : CHBrMgO

- Molecular Weight : 239.39 g/mol

- CAS Number : Not specified in the search results.

- Solubility : Generally soluble in organic solvents like tetrahydrofuran (THF) .

The biological activity of 3,5-Dimethyl-4-methoxyphenethylmagnesium bromide can be attributed to its ability to act as a nucleophile. Grignard reagents are known to react with electrophiles, which can lead to the formation of various biologically relevant compounds. The specific interactions at the molecular level remain to be fully elucidated, but similar compounds have shown the ability to modulate enzyme activity and influence biochemical pathways.

Antioxidant Properties

Phenolic compounds, including derivatives of 3,5-Dimethyl-4-methoxyphenethylmagnesium bromide, have been shown to exhibit antioxidant activity. This property is crucial for protecting cells from oxidative stress and may contribute to their therapeutic potential against various diseases .

Cytotoxic Effects

Some studies suggest that magnesium-based compounds can induce cytotoxicity in cancer cells. While direct evidence for 3,5-Dimethyl-4-methoxyphenethylmagnesium bromide is sparse, its structural analogs have been investigated for their potential in cancer therapy .

Case Studies and Research Findings

Q & A

Q. What are the recommended protocols for synthesizing 3,5-Dimethyl-4-methoxyphenethylmagnesium bromide while ensuring reagent stability?

Grignard reagents are typically synthesized by reacting alkyl/aryl halides with magnesium metal under anhydrous conditions. For this compound, the brominated precursor (e.g., 3,5-dimethyl-4-methoxyphenethyl bromide) is reacted with magnesium in dry tetrahydrofuran (THF) or diethyl ether under inert atmosphere (argon/nitrogen). Critical steps include:

- Precursor purification : Ensure the bromide precursor is free of moisture and protic impurities.

- Magnesium activation : Use freshly polished magnesium turnings and initiate the reaction with a small amount of iodine or pre-formed Grignard reagent.

- Temperature control : Maintain reflux conditions (e.g., 40–50°C for THF) to sustain reactivity without thermal degradation. Stability is enhanced by storing the reagent under inert gas at –20°C and avoiding prolonged storage (>1 week) due to gradual decomposition .

Q. How should researchers handle and store 3,5-Dimethyl-4-methoxyphenethylmagnesium bromide to prevent decomposition?

- Handling : Use Schlenk lines or gloveboxes to exclude moisture/oxygen. Quench unused reagent with dry alcohol (e.g., isopropanol) followed by aqueous acid for safe disposal.

- Storage : Keep in anhydrous THF or ether under argon at –20°C. For extended storage (–80°C), monitor for precipitation or color changes indicating degradation.

- Safety : Follow protocols for pyrophoric compounds, including flame-resistant lab coats and fume hoods. Refer to safety guidelines for analogous reagents like ethylmagnesium bromide .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this Grignard reagent?

- NMR spectroscopy : H and C NMR in deuterated solvents (e.g., d-THF) confirm the presence of methoxy (–OCH) and methyl (–CH) groups. Integration ratios validate stoichiometry.

- X-ray crystallography : For structural confirmation, single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles .

- Titration : Quantitative reaction with a ketone (e.g., benzophenone) followed by GC-MS or iodometric titration determines active magnesium content .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this reagent in aryl-alkyl cross-coupling reactions to minimize side products?

- Solvent selection : Polar aprotic solvents like THF enhance nucleophilicity, while additives (e.g., LiCl) stabilize intermediates in Kumada couplings.

- Catalyst tuning : Use Ni- or Pd-based catalysts (e.g., Pd(PPh)) at 0.5–2 mol% to accelerate transmetallation.

- Temperature gradients : Start at low temperatures (–10°C) to suppress β-hydride elimination, then gradually warm to room temperature.

- Byproduct analysis : Monitor for proto-dehalogenation products via GC-MS and adjust stoichiometry or solvent polarity accordingly .

Q. What strategies are employed to resolve contradictions between computational predictions and experimental NMR data for reaction intermediates involving this compound?

- DFT calculations : Compare computed H chemical shifts (e.g., using Gaussian or ORCA) with experimental NMR to identify discrepancies caused by solvent effects or conformational dynamics.

- Multi-nuclear NMR : Use F or B NMR (if applicable) to probe electronic environments missed in H/C spectra.

- Crystallographic validation : If intermediates crystallize, refine structures via SHELX to resolve ambiguities in bonding or stereochemistry .

Q. What methodologies are recommended for analyzing and mitigating the impact of trace moisture on the reactivity of 3,5-Dimethyl-4-methoxyphenethylmagnesium bromide in sensitive synthetic pathways?

- Moisture quantification : Use Karl Fischer titration to measure water content in solvents (<50 ppm).

- In situ quenching : Add molecular sieves (3Å) or scavengers like trimethylaluminum to reaction mixtures.

- Kinetic studies : Monitor reaction progress via in situ IR or Raman spectroscopy to detect hydrolysis byproducts (e.g., alcohols).

- Redundancy controls : Parallel reactions under strict anhydrous vs. ambient conditions isolate moisture-dependent side reactions .

Applications in Advanced Research

Q. How is this reagent utilized in the synthesis of complex heterocycles or pharmaceuticals?

- Nucleophilic addition : React with ketones or esters to form tertiary alcohols, intermediates in bioactive molecule synthesis.

- Cross-coupling : Participate in Negishi or Suzuki-Miyaura couplings to construct biaryl motifs.

- Case study : Analogous reagents (e.g., 3-methoxyphenylmagnesium bromide) are used in perovskite precursor synthesis for solar cells, highlighting its versatility in materials science .

Q. What advanced computational tools complement experimental studies of this compound’s reactivity?

- Molecular dynamics simulations : Model solvent effects on Grignard aggregation states (e.g., dimer vs. monomer).

- Reaction pathway mapping : Use software like Schrödinger’s Jaguar to predict activation barriers for nucleophilic attack.

- Machine learning : Train models on historical reaction data to optimize yields or predict side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.